molecular formula C9H9FN4 B13670471 5-Amino-3-(4-fluoro-3-methylphenyl)-1H-1,2,4-triazole

5-Amino-3-(4-fluoro-3-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B13670471
M. Wt: 192.19 g/mol
InChI Key: FRKOOLVRXBJCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-(4-fluoro-3-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-fluoro-3-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoro-3-methylbenzohydrazide with formamide under reflux conditions to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-fluoro-3-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole compound.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole compounds depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(4-fluoro-3-methylphenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-fluoro-3-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorinated phenyl group can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-chloro-3-methylphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(4-bromo-3-methylphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(4-methylphenyl)-1H-1,2,4-triazole

Uniqueness

The presence of the fluorine atom in 5-Amino-3-(4-fluoro-3-methylphenyl)-1H-1,2,4-triazole imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and non-halogenated analogs. These properties can enhance its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

5-(4-fluoro-3-methylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9FN4/c1-5-4-6(2-3-7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

FRKOOLVRXBJCMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NN2)N)F

Origin of Product

United States

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